BayCysLT2

Receptor Selectivity CysLT2 Calcium Mobilization

BayCysLT2 (also known as CAY10633) is an isophthalic acid derivative and a selective, potent antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. It functions by binding to the CysLT2 receptor and inhibiting downstream signaling events, most notably the intracellular calcium mobilization induced by leukotriene D4 (LTD4) in cells expressing the human receptor.

Molecular Formula C34H39NO8
Molecular Weight 589.7 g/mol
CAS No. 712313-33-2
Cat. No. B560359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBayCysLT2
CAS712313-33-2
Synonyms3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid
Molecular FormulaC34H39NO8
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40)
InChIKeyGKPAULTWHHPIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

BayCysLT2 (CAS: 712313-33-2): A Selective CysLT2 Receptor Antagonist with Validated Specificity for Cardiovascular and Inflammatory Research Applications


BayCysLT2 (also known as CAY10633) is an isophthalic acid derivative and a selective, potent antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor [1]. It functions by binding to the CysLT2 receptor and inhibiting downstream signaling events, most notably the intracellular calcium mobilization induced by leukotriene D4 (LTD4) in cells expressing the human receptor [1]. This compound is structurally and functionally distinct from non-selective dual CysLT1/CysLT2 antagonists, providing a critical tool for dissecting the specific contributions of the CysLT2 receptor in various biological and pathological processes, particularly those involving inflammation and cardiovascular function [2].

Why Generic CysLT Antagonists or In-Class Alternatives Are Inadequate Substitutes for BayCysLT2 in CysLT2-Specific Studies


The cysteinyl leukotriene receptor family comprises two primary subtypes, CysLT1 and CysLT2, which share structural homology but are distinct in their expression patterns and functional roles [1]. Many commercially available antagonists, such as the early tool compound BAY-u9773, are non-selective and inhibit both receptors, thereby confounding the interpretation of results in systems where both receptors are expressed [2]. Even other CysLT2-targeting antagonists like HAMI3379 exhibit different physicochemical properties, selectivity profiles (especially concerning the GPR17 receptor), and in vivo efficacy, precluding simple substitution [3]. Consequently, experimental reproducibility and the generation of robust, mechanism-specific data are critically dependent on the use of a well-characterized, validated tool compound. Substituting BayCysLT2 with a non-selective or less rigorously validated alternative risks producing ambiguous, non-interpretable, or even misleading results.

Quantitative Differentiation of BayCysLT2: A Comparative Guide to Key Pharmacological Data


BayCysLT2 Demonstrates >500-Fold Selectivity for CysLT2 over CysLT1 Receptors in a Direct Functional Comparison

In a functional assay measuring intracellular calcium mobilization, BayCysLT2 exhibited profound selectivity for the CysLT2 receptor over the closely related CysLT1 receptor. The study reported that BayCysLT2 was >500-fold more selective for CysLT2R compared with CysLT1R [1]. This is a critical differentiator from non-selective dual antagonists and is a fundamental property for any experiment aiming to isolate CysLT2-specific effects.

Receptor Selectivity CysLT2 Calcium Mobilization

BayCysLT2 Exhibits an Approximately 20-Fold Higher Potency at CysLT2R than the Non-Selective Dual Antagonist BAY-u9773

Using a β-galactosidase–β-arrestin complementation assay, a direct comparison of potency at the CysLT2 receptor was made between BayCysLT2 and the non-selective dual CysLT1R/CysLT2R antagonist, BAY-u9773 [1]. The analysis determined BayCysLT2 (IC50 274 nM) to be approximately 20-fold more potent than BAY-u9773 (IC50 4.6 μM) in this system [1]. This quantifies its superiority over a previously widely-used but non-selective reference compound.

Receptor Antagonism Potency Comparison CysLT2

Radioligand Binding Affinity of BayCysLT2 Confirms High Specificity for CysLT2 Over CysLT1 Receptors

In a radioligand binding assay, BayCysLT2 demonstrated a stark difference in its ability to compete for [³H]-LTD4 binding sites on CysLT2 versus CysLT1 receptor cell lines. It inhibited binding to CysLT2 with an IC50 of 35 nM, while its affinity for CysLT1 was negligible, with an IC50 >10,000 nM [1]. This results in a >285-fold selectivity ratio, confirming its high specificity at the level of receptor binding.

Radioligand Binding CysLT2 Receptor Affinity

Comparison of CysLT2 Antagonists: BayCysLT2 versus HAMI3379 in Functional Potency and Structural Features

BayCysLT2 and HAMI3379 are two structurally related CysLT2-selective antagonists. HAMI3379 has been reported with an IC50 of 38 nM for inhibiting [³H]-LTD4 binding [1], and shows functional antagonism of LTD4- and LTC4-induced calcium mobilization with IC50 values of 3.8 nM and 4.4 nM, respectively . In comparison, BayCysLT2 exhibits a functional IC50 of 53 nM for calcium mobilization . The two molecules differ by only one ring structure (benzyl versus cyclohexyl ring) [2], which may account for their differing potency and potentially distinct off-target profiles, such as their activity at the GPR17 receptor.

CysLT2 Antagonist Comparative Potency Chemical Structure

Optimal Research Applications for BayCysLT2 Based on Validated Pharmacological Evidence


Definitive Dissection of CysLT2-Specific Contributions in Complex Inflammatory Models

In experimental systems where both CysLT1 and CysLT2 receptors are expressed, such as in primary immune cells or complex tissue cultures, the use of a non-selective antagonist like BAY-u9773 leads to ambiguous results [1]. The >500-fold selectivity of BayCysLT2 for CysLT2 over CysLT1, validated in both functional calcium mobilization [2] and radioligand binding assays [3], allows for the unambiguous attribution of a biological response to CysLT2 receptor activation. This makes it an essential tool for studies aiming to deconvolute the specific roles of each leukotriene receptor subtype in inflammation, vascular biology, and immune cell signaling.

Investigating CysLT2 Receptor Function in Ex Vivo Cardiovascular Models

The demonstrated functional efficacy of BayCysLT2 in a physiologically relevant ex vivo model is a key differentiator. The compound has been shown to reverse LTC4-induced increases in coronary artery perfusion pressure and decreases in contractility in isolated, perfused guinea pig hearts . This data provides direct evidence of the compound's ability to antagonize CysLT2-mediated effects on cardiac function, making it a validated tool for cardiovascular research focused on myocardial contractility, coronary vascular tone, and ischemia/reperfusion injury [2].

In Vivo Validation of CysLT2R-Mediated Pathology in Transgenic Mouse Models

BayCysLT2 is validated for use in vivo, where it has been shown to specifically attenuate a pathological phenotype in a genetically defined mouse model. Intraperitoneal administration of BayCysLT2 (3 mg/kg) significantly reduced myocardial infarction damage in a transgenic mouse model (hEC-CysLT2R) with endothelium-specific overexpression of human CysLT2R [4]. Critically, this effect was not observed in wild-type control mice, confirming that the observed therapeutic benefit is due to the selective antagonism of the overexpressed CysLT2 receptor [2]. This provides a powerful model system for studying CysLT2R-mediated disease mechanisms and for assessing the therapeutic potential of CysLT2R blockade.

Structure-Activity Relationship (SAR) Studies for CysLT2 Antagonist Development

BayCysLT2 serves as a structurally distinct scaffold compared to other CysLT2 antagonists like HAMI3379 [5]. The documented difference in their chemical structures (benzyl versus cyclohexyl ring) and their corresponding differences in functional potency provide a foundation for medicinal chemistry efforts [2]. Researchers can use BayCysLT2 as a comparative tool in SAR studies to identify the molecular determinants of CysLT2 receptor binding and antagonism, thereby facilitating the development of next-generation CysLT2-targeted therapeutics with potentially improved drug-like properties or unique selectivity profiles.

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